molecular formula C10H13N3S B2814946 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione CAS No. 39263-68-8

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B2814946
CAS No.: 39263-68-8
M. Wt: 207.3
InChI Key: IEGNHJAOYPHKHE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound with the molecular formula C10H13N3S. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .

Result of Action

The inhibition of AChE by this compound leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolethiones: These compounds share a similar triazole ring structure but differ in their substituents.

    Thiazolidines: These compounds have a sulfur atom in the ring and exhibit similar biological activities.

Uniqueness

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which enhances its stability and bioactivity compared to other similar compounds. Its distinct chemical structure allows for diverse applications in various fields of research .

Properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGNHJAOYPHKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)N(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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